![molecular formula C16H15N3O4S B2360480 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 2034571-14-5](/img/structure/B2360480.png)

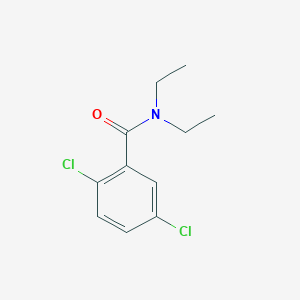

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of a similar compound, N1, N3-bis(5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Scientific Research Applications

Anticancer Properties

Hydroxyl-containing benzo[b]thiophene analogs have been speculated to possess antiproliferative activity against cancer cells. Studies involving compounds like 1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone and its analogs show selectivity towards laryngeal cancer cells (HEp2), indicating potential for chemotherapeutic applications. These compounds have demonstrated the ability to enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis through mechanisms involving the BAX/BCL-2 ratio and caspase cascade activation. Moreover, molecular docking and simulation studies predict strong interactions with the CYP1A2 protein, suggesting potential use in combinational therapy by enhancing drug bioavailability (Haridevamuthu et al., 2023).

Synthesis and Characterization for Diverse Applications

The synthesis and characterization of novel derivatives related to the compound have revealed potential applications in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, celecoxib derivatives have shown promise in not causing tissue damage in liver, kidney, colon, and brain compared to untreated controls, indicating their potential for development into therapeutic agents with minimal side effects (Küçükgüzel et al., 2013).

Antitumor Activities

A series of compounds incorporating the thiophene moiety as bis-pyrazolyl-thiazoles have been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. These studies revealed promising activities of certain compounds, highlighting the thiophene ring's significance in the development of potential antitumor agents (Gomha et al., 2016).

Mechanism of Action

Target of Action

Benzothiophene derivatives have been known to exhibit a wide range of biological activities, including antimicrobial properties . They have been tested against various microorganisms such as C. albicans, B. subtilis, E. coli, and S. aureus .

Mode of Action

Benzothiophene derivatives have been found to display high antibacterial activity againstS. aureus . This suggests that the compound may interact with bacterial cells, leading to their inhibition or death.

Biochemical Pathways

Benzothiophene derivatives have been known to exhibit antimicrobial and antioxidant activities . This suggests that the compound may interfere with the biochemical pathways related to microbial growth and oxidative stress.

Result of Action

Given its potential antimicrobial activity , it can be inferred that the compound may lead to the inhibition of microbial growth at the molecular and cellular levels.

Properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-9-6-14(19-23-9)18-16(22)15(21)17-7-12(20)11-8-24-13-5-3-2-4-10(11)13/h2-6,8,12,20H,7H2,1H3,(H,17,21)(H,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZUEIGQNXTIEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2360401.png)

![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2360403.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate](/img/structure/B2360405.png)

![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2360406.png)

![Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate](/img/structure/B2360408.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)